molecular formula C10H13N3O B2887627 2-Pyrrolidin-1-ylnicotinamide CAS No. 784083-31-4

2-Pyrrolidin-1-ylnicotinamide

Cat. No.: B2887627
CAS No.: 784083-31-4
M. Wt: 191.234
InChI Key: CQCQXTPCAFJRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyrrolidin-1-ylnicotinamide is a compound that features a pyrrolidine ring attached to a nicotinamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrrolidine and nicotinamide groups endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidin-1-ylnicotinamide typically involves the reaction of nicotinic acid or its derivatives with pyrrolidine. One common method is the amidation reaction, where nicotinic acid is first converted to nicotinoyl chloride, which then reacts with pyrrolidine to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine and an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidin-1-ylnicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pyrrolidin-1-ylnicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-1-ylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, while the nicotinamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrrolidin-1-ylnicotinamide is unique due to the combination of the pyrrolidine and nicotinamide groups, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Properties

IUPAC Name

2-pyrrolidin-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-9(14)8-4-3-5-12-10(8)13-6-1-2-7-13/h3-5H,1-2,6-7H2,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCQXTPCAFJRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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